molecular formula C23H18N2O5 B3448414 4-{[3-(1,3-Benzoxazol-2-yl)phenyl]carbamoyl}-2-methoxyphenyl acetate

4-{[3-(1,3-Benzoxazol-2-yl)phenyl]carbamoyl}-2-methoxyphenyl acetate

Cat. No.: B3448414
M. Wt: 402.4 g/mol
InChI Key: ANEUKQFQYNGMMI-UHFFFAOYSA-N
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Description

4-{[3-(1,3-Benzoxazol-2-yl)phenyl]carbamoyl}-2-methoxyphenyl acetate is a complex organic compound that features a benzoxazole moiety, which is known for its diverse biological and photophysical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(1,3-Benzoxazol-2-yl)phenyl]carbamoyl}-2-methoxyphenyl acetate typically involves multiple steps. One common route starts with the preparation of the benzoxazole core. This can be achieved by reacting 2-aminophenol with a carboxylic acid derivative under dehydrating conditions. The resulting benzoxazole is then coupled with a phenyl isocyanate to form the carbamoyl intermediate. Finally, the methoxyphenyl acetate moiety is introduced through an esterification reaction using acetic anhydride and a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-{[3-(1,3-Benzoxazol-2-yl)phenyl]carbamoyl}-2-methoxyphenyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[3-(1,3-Benzoxazol-2-yl)phenyl]carbamoyl}-2-methoxyphenyl acetate has several scientific research applications:

    Chemistry: Used as a fluorescent probe due to its excellent photophysical properties.

    Biology: Investigated for its potential as an antimicrobial agent against various bacterial and fungal strains.

    Medicine: Explored for its potential anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of optical brighteners and dyes.

Mechanism of Action

The mechanism of action of 4-{[3-(1,3-Benzoxazol-2-yl)phenyl]carbamoyl}-2-methoxyphenyl acetate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In the context of its anticancer activity, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Benzoxazol-2-yl)-2-pyridinol
  • 4-(1,3-Benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole
  • 3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one

Uniqueness

4-{[3-(1,3-Benzoxazol-2-yl)phenyl]carbamoyl}-2-methoxyphenyl acetate is unique due to its combination of a benzoxazole moiety with a carbamoyl and methoxyphenyl acetate group. This structural arrangement imparts distinct photophysical properties and biological activities, making it a versatile compound for various applications .

Properties

IUPAC Name

[4-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl]-2-methoxyphenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5/c1-14(26)29-20-11-10-15(13-21(20)28-2)22(27)24-17-7-5-6-16(12-17)23-25-18-8-3-4-9-19(18)30-23/h3-13H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEUKQFQYNGMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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